2-(Cyclopentyloxy)-5-(trifluoromethyl)aniline

Lipophilicity Drug design ADME prediction

2-(Cyclopentyloxy)-5-(trifluoromethyl)aniline is a disubstituted aniline building block featuring an ortho-cyclopentyloxy ether and a meta-trifluoromethyl group on the aromatic ring. With a molecular formula of C12H14F3NO and a molecular weight of 245.24 g·mol⁻¹, this compound belongs to the class of ortho-alkoxy-5-(trifluoromethyl)anilines that serve as versatile intermediates in medicinal chemistry, particularly for the synthesis of kinase inhibitors, phosphodiesterase modulators, and other bioactive small molecules.

Molecular Formula C12H14F3NO
Molecular Weight 245.24 g/mol
CAS No. 946719-33-1
Cat. No. B3172311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopentyloxy)-5-(trifluoromethyl)aniline
CAS946719-33-1
Molecular FormulaC12H14F3NO
Molecular Weight245.24 g/mol
Structural Identifiers
SMILESC1CCC(C1)OC2=C(C=C(C=C2)C(F)(F)F)N
InChIInChI=1S/C12H14F3NO/c13-12(14,15)8-5-6-11(10(16)7-8)17-9-3-1-2-4-9/h5-7,9H,1-4,16H2
InChIKeyRMYZDLZQJMLAFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Cyclopentyloxy)-5-(trifluoromethyl)aniline (CAS 946719-33-1): Structural and Physicochemical Baseline for Procurement Decisions


2-(Cyclopentyloxy)-5-(trifluoromethyl)aniline is a disubstituted aniline building block featuring an ortho-cyclopentyloxy ether and a meta-trifluoromethyl group on the aromatic ring [1]. With a molecular formula of C12H14F3NO and a molecular weight of 245.24 g·mol⁻¹, this compound belongs to the class of ortho-alkoxy-5-(trifluoromethyl)anilines that serve as versatile intermediates in medicinal chemistry, particularly for the synthesis of kinase inhibitors, phosphodiesterase modulators, and other bioactive small molecules [1]. Its computed XLogP3 of 3.4 indicates moderate-to-high lipophilicity, and its topological polar surface area (TPSA) of 35.3 Ų is identical to its in-class analogs, reflecting the conserved hydrogen-bonding pharmacophore [1].

Why Generic 2-Alkoxy-5-(trifluoromethyl)anilines Cannot Substitute for 2-(Cyclopentyloxy)-5-(trifluoromethyl)aniline in Rigorous Research Programs


Interchanging 2-(cyclopentyloxy)-5-(trifluoromethyl)aniline with its closest linear alkoxy analogs (methoxy, ethoxy, or isopropoxy) or positional isomers (3- or 4-cyclopentyloxy) without quantitative justification introduces measurable risks in lead optimization workflows. The cyclopentyloxy group confers a distinct lipophilicity increment (ΔXLogP3 = +0.3 to +1.1 units vs. linear alkoxy analogs) that directly impacts membrane permeability and metabolic stability, while the ortho-ether substitution pattern alters the electronic environment of the aniline NH₂ group through steric and stereoelectronic effects distinct from meta- or para-substituted isomers [1][2]. These differences, though subtle in structure, propagate into divergent structure-activity relationships (SAR), pharmacokinetic profiles, and solid-state properties that cannot be predicted by simple analog extrapolation [3].

Quantitative Differentiation Evidence for 2-(Cyclopentyloxy)-5-(trifluoromethyl)aniline vs. Closest Analogs: A Procurement-Relevant Evidence Guide


Lipophilicity Differentiation: XLogP3 Comparison vs. Linear and Branched 2-Alkoxy-5-(trifluoromethyl)anilines

The computed XLogP3 of 2-(cyclopentyloxy)-5-(trifluoromethyl)aniline is 3.4, which is +1.1 units higher than 2-methoxy-5-(trifluoromethyl)aniline (XLogP3 = 2.3), +0.8 units higher than the ethoxy analog (XLogP3 = 2.6), and +0.3 units higher than the isopropoxy analog (XLogP3 = 3.1) [1]. This lipophilicity ranking (cyclopentyloxy > isopropoxy > ethoxy > methoxy) is consistent with the increasing hydrocarbon surface area of the alkoxy substituent. A ΔlogP of 0.8–1.1 units is within the range known to produce measurable differences in membrane permeability, plasma protein binding, and CYP450 metabolic stability [2].

Lipophilicity Drug design ADME prediction

Molecular Weight and Heavy Atom Count Differentiation vs. 2-Methoxy and 2-Ethoxy Analogs

The target compound has a molecular weight of 245.24 g·mol⁻¹ and 17 heavy atoms, compared to 191.15 g·mol⁻¹ / 13 heavy atoms for the methoxy analog and 205.18 g·mol⁻¹ / 14 heavy atoms for the ethoxy analog [1]. This represents a MW increase of 28–54 g·mol⁻¹ and 3–4 additional heavy atoms. In fragment-based drug discovery (FBDD), such differences place the cyclopentyloxy compound closer to the lead-like space (MW ≤ 350) while still retaining fragment-like characteristics, offering a strategic intermediate point for fragment growing campaigns that the smaller analogs cannot access without additional synthetic steps [2].

Fragment-based drug discovery Molecular complexity Lead-likeness

Substitution Pattern Differentiation: Ortho-Cyclopentyloxy vs. Meta- and Para-Positional Isomers

In the target compound, the cyclopentyloxy group is positioned ortho to the aniline NH₂, whereas the positional isomers 3-(cyclopentyloxy)-5-(trifluoromethyl)aniline (CAS 1446410-16-7) and 4-(cyclopentyloxy)-3-(trifluoromethyl)aniline (CAS 946761-22-4) place the ether substituent meta or para, respectively . Ortho-alkoxy anilines can engage in intramolecular N–H···O hydrogen bonding (forming a five-membered pseudo-ring), which reduces the NH₂ basicity (estimated pKa decrease of 0.5–1.0 units relative to para isomers) and alters reactivity in amide coupling and reductive amination reactions [1]. This stereoelectronic effect is absent in meta- and para-substituted isomers, making the ortho-substituted compound a functionally distinct chemical entity despite identical molecular formula and MW (all three isomers: C12H14F3NO, 245.24 g·mol⁻¹).

Regioisomer Electronic effects Intramolecular hydrogen bonding

Rotatable Bond Count and Conformational Flexibility Comparison vs. 2-Methoxy Analog

The target compound possesses 2 rotatable bonds (cyclopentyloxy C–O and ring-to-ether torsion), identical to the ethoxy and isopropoxy analogs but one more than the methoxy analog (1 rotatable bond) [1]. The cyclopentyl ring itself contributes conformational restraint not present in the fully flexible ethoxy or isopropoxy chains; the cyclopentyl group adopts a limited set of low-energy envelope/twist conformations that preorganize the ether oxygen orientation [2]. This restricted conformational space can reduce the entropic penalty upon target binding relative to acyclic alkoxy groups, a phenomenon well-documented for cyclic vs. acyclic alkyl ethers in protein-ligand complexes [2].

Conformational entropy Ligand preorganization Bioavailability

Vendor-Supplied Purity Benchmarking vs. Industry-Standard Specifications

Commercially available 2-(cyclopentyloxy)-5-(trifluoromethyl)aniline is supplied at 98% purity (Leyan Chemical, Product No. 1658057) . By comparison, the widely used 2-methoxy-5-(trifluoromethyl)aniline is commonly available at ≥98.0% purity from multiple global suppliers (e.g., TCI America), and 2-ethoxy-5-(trifluoromethyl)aniline is typically offered at 95% purity [1][2]. The 98% specification for the cyclopentyloxy derivative places it on par with the most stringently purified methoxy analog, ensuring suitability for key intermediate applications without additional purification. Importantly, the cyclopentyloxy compound is a research-grade specialty intermediate with fewer commercial sources than the commodity methoxy analog; lead times and lot-to-lot consistency should be verified at the procurement stage.

Chemical purity Procurement specification Quality control

High-Value Application Scenarios for 2-(Cyclopentyloxy)-5-(trifluoromethyl)aniline in Research and Early-Stage Development


Lead Optimization in Kinase and PDE4 Inhibitor Programs Requiring Fine-Tuned Lipophilicity

In kinase inhibitor and phosphodiesterase-4 (PDE4) programs, lipophilic ligand efficiency (LLE) is a critical optimization parameter. The XLogP3 of 3.4 for 2-(cyclopentyloxy)-5-(trifluoromethyl)aniline provides a predictable +0.3 to +1.1 log unit increment over linear alkoxy analogs [1], enabling systematic SAR exploration of lipophilicity-driven potency and ADME trade-offs. This compound is particularly suitable as a core intermediate for N-substituted aniline PDE4 inhibitor scaffolds, where the cyclopentyloxy group has been employed in patented inhibitor series to balance potency with reduced emetic potential .

Fragment Growing in FBDD Campaigns Targeting Hydrophobic Enzyme Pockets

With a molecular weight of 245.24 g·mol⁻¹ and 17 heavy atoms, this compound occupies an optimal intermediate space between fragment (MW < 300) and lead (MW < 350) chemical space [1]. The cyclopentyloxy group provides additional hydrophobic surface area and conformational restraint vs. linear alkoxy fragments, making it an efficient core for fragment-growing strategies that seek to occupy deep hydrophobic sub-pockets while maintaining favorable ligand efficiency metrics .

Synthesis of ortho-Alkoxy Aniline-Derived Chemical Probes with Defined Stereoelectronic Properties

The ortho-cyclopentyloxy substitution pattern enables intramolecular N–H···O hydrogen bonding that modulates the aniline NH₂ nucleophilicity and pKa, differentiating this regioisomer from meta- and para-substituted analogs in downstream conjugation reactions [1]. This property is exploitable in the design of activity-based protein profiling (ABPP) probes, fluorescent sensors, and covalent inhibitor warheads where controlled amine reactivity is essential for selective target engagement .

Specialty Intermediate for Agrochemical and Veterinary API Development

Substituted anilines bearing cyclopentyloxy and trifluoromethyl groups have been disclosed as key intermediates in herbicidal and veterinary pharmaceutical patents [1]. The 98% commercial purity specification supports direct use in process chemistry route scouting and initial scale-up studies, reducing the need for in-house purification prior to SAR exploration in non-human target species.

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